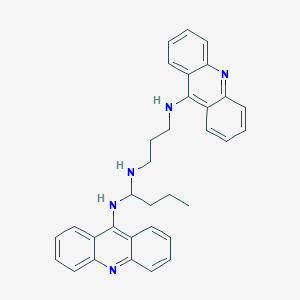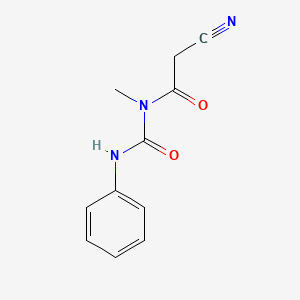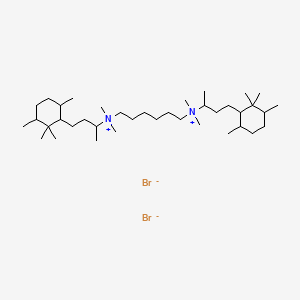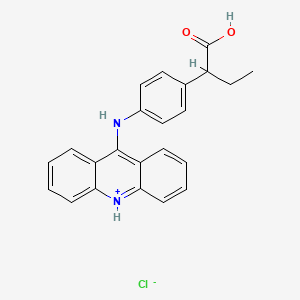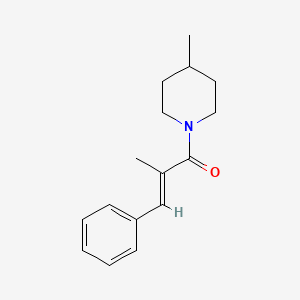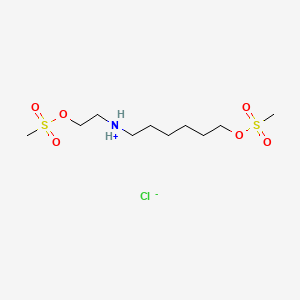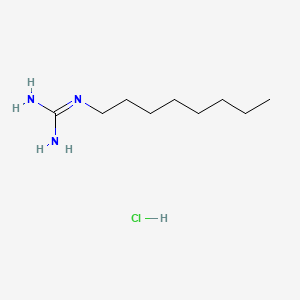
Octylguanidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octylguanidine monohydrochloride is a chemical compound with the molecular formula C9H22ClN3. It is known for its protective properties in various biological systems, particularly in protecting the heart from reperfusion damage in hyperthyroid rats
準備方法
The synthesis of octylguanidine monohydrochloride typically involves the reaction of octylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反応の分析
Octylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler amine derivatives.
科学的研究の応用
Octylguanidine monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It has shown protective effects against myocardial damage induced by ischemia-reperfusion in rat hearts.
Industry: this compound is used in the formulation of various industrial products due to its surfactant-like properties.
作用機序
The protective effects of octylguanidine monohydrochloride are primarily due to its ability to inhibit the opening of mitochondrial non-specific pores, which are associated with heart injury induced by reperfusion . This inhibition helps preserve mitochondrial function, including ATP synthesis and membrane potential. The compound also protects against oxidative stress by preventing the accumulation of reactive oxygen species and maintaining cellular integrity .
類似化合物との比較
Octylguanidine monohydrochloride can be compared with other guanidine derivatives such as phenylethylbiguanidide and decamethylenediguanidide. While all these compounds act as energy transfer inhibitors, this compound is unique in its ability to inhibit all three phosphorylation sites and protect against various forms of oxidative damage . This makes it particularly valuable in medical and industrial applications.
特性
CAS番号 |
69490-30-8 |
|---|---|
分子式 |
C9H22ClN3 |
分子量 |
207.74 g/mol |
IUPAC名 |
2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H4,10,11,12);1H |
InChIキー |
DZONCCFWXXJBEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


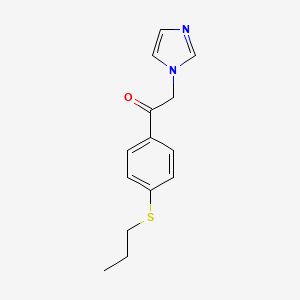

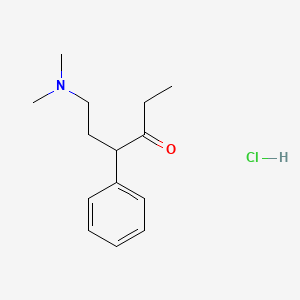
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-](/img/structure/B13767264.png)
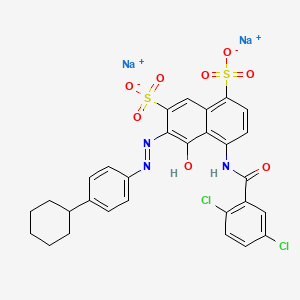
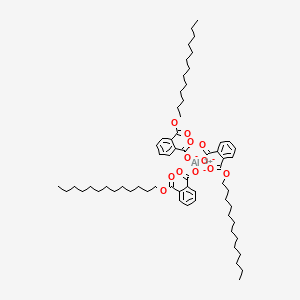
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
